molecular formula C21H21ClN4O4S B298261 N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide

N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide

Katalognummer B298261
Molekulargewicht: 460.9 g/mol
InChI-Schlüssel: YJUIAPDBEOQTNI-FSJBWODESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide, also known as CQS, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. CQS is a member of the sulfonamide family of compounds and has been found to exhibit a range of biochemical and physiological effects that make it an attractive candidate for further research.

Wirkmechanismus

The exact mechanism of action of N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide is not fully understood, but it is thought to involve the inhibition of key enzymes and metabolic pathways in the target organisms. In cancer cells, N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In malaria parasites, N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been found to inhibit the activity of heme detoxification enzymes, leading to the accumulation of toxic heme and ultimately the death of the parasite. In tuberculosis bacteria, N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been shown to inhibit the activity of the enzyme InhA, which is involved in the biosynthesis of mycolic acids, essential components of the bacterial cell wall.
Biochemical and physiological effects:
N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been found to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of metabolic pathways. In cancer cells, N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been shown to induce cell cycle arrest and apoptosis, leading to the death of the cancer cells. In malaria parasites, N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been found to disrupt the normal metabolism of the parasite, leading to its death. In tuberculosis bacteria, N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been shown to disrupt the biosynthesis of mycolic acids, leading to the disruption of the bacterial cell wall and ultimately the death of the bacteria.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide in lab experiments is its potent activity against a range of target organisms. This makes it an attractive candidate for further research in the treatment of various diseases. However, one of the limitations of using N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide in lab experiments is its potential toxicity to normal cells and tissues. Further research is needed to determine the optimal dosage and administration of N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide to minimize its potential side effects.

Zukünftige Richtungen

There are several future directions for research on N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide. One area of research is the development of new derivatives of N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide that exhibit improved activity and reduced toxicity. Another area of research is the identification of new target organisms for N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide, particularly in the field of infectious diseases. Finally, further research is needed to determine the optimal dosage and administration of N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide in the treatment of various diseases.

Synthesemethoden

The synthesis of N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide involves the reaction of 2-chloro-7-methoxy-3-quinolinecarbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This is then reacted with 3-methylbenzenesulfonyl chloride to give the final product, N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide. The synthesis of N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been extensively studied, and several modifications to the reaction conditions have been reported in the literature.

Wissenschaftliche Forschungsanwendungen

N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been studied for its potential applications in the treatment of various diseases, including cancer, malaria, and tuberculosis. In cancer research, N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been found to exhibit potent anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer. In malaria research, N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been shown to inhibit the growth of the malaria parasite, Plasmodium falciparum, both in vitro and in vivo. In tuberculosis research, N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been found to exhibit potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Eigenschaften

Produktname

N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide

Molekularformel

C21H21ClN4O4S

Molekulargewicht

460.9 g/mol

IUPAC-Name

N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-(3-methyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C21H21ClN4O4S/c1-14-5-4-6-17(9-14)26(31(3,28)29)13-20(27)25-23-12-16-10-15-7-8-18(30-2)11-19(15)24-21(16)22/h4-12H,13H2,1-3H3,(H,25,27)/b23-12+

InChI-Schlüssel

YJUIAPDBEOQTNI-FSJBWODESA-N

Isomerische SMILES

CC1=CC(=CC=C1)N(CC(=O)N/N=C/C2=C(N=C3C=C(C=CC3=C2)OC)Cl)S(=O)(=O)C

SMILES

CC1=CC(=CC=C1)N(CC(=O)NN=CC2=C(N=C3C=C(C=CC3=C2)OC)Cl)S(=O)(=O)C

Kanonische SMILES

CC1=CC(=CC=C1)N(CC(=O)NN=CC2=C(N=C3C=C(C=CC3=C2)OC)Cl)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.